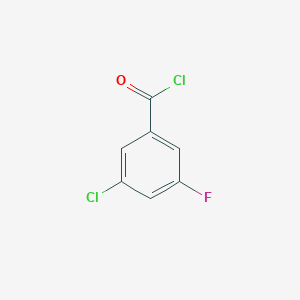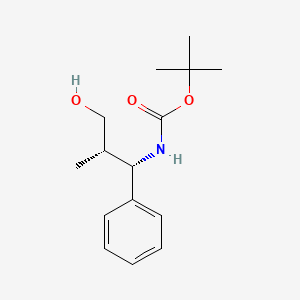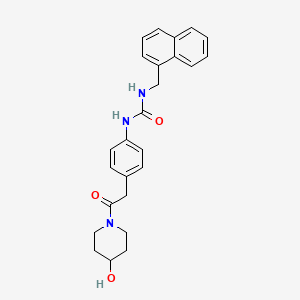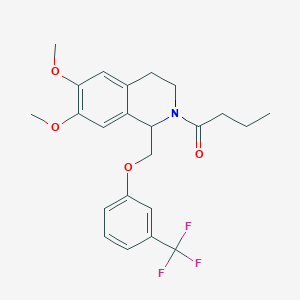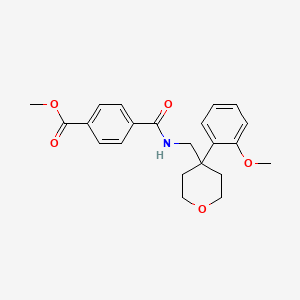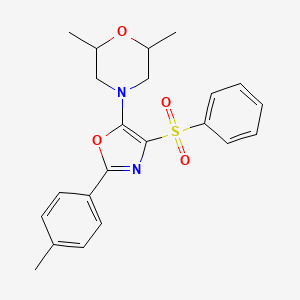
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usually, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity and stability.Applications De Recherche Scientifique
Medicinal Chemistry Applications :
- Compound 3, which includes a morpholine group, exhibits high affinity as an orally active, h-NK(1) receptor antagonist. This compound has shown effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
- The morpholine moiety has been utilized in synthesizing various compounds with potential antimicrobial properties. For example, the compound 4-(Phenylsulfonyl) morpholine demonstrated modulating activity against standard and multi-resistant strains of bacteria and fungi, highlighting its potential in addressing antimicrobial resistance (Oliveira et al., 2015).
- Morpholine derivatives have been explored for their antifungal properties. One study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species and other fungi, indicating their potential in antifungal therapy (Bardiot et al., 2015).
Organometallic Chemistry and Catalysis :
- Morpholine derivatives have been used in the synthesis of oxorhenium(V) complexes, which displayed significant catalytic activity in the reduction of perchlorate salt with organic sulfide as the O acceptor. These findings are crucial for understanding mechanisms in organometallic catalysis (Schachner et al., 2014).
Materials Science :
- In the field of materials science, morpholinium-functionalized anion-exchange blend membranes were developed, showing enhanced thermal stability and moderate water uptake. These membranes are potentially suitable as polymer electrolytes for electrochemical applications like alkaline fuel cells (Morandi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound.
Orientations Futures
This involves predicting or suggesting future research directions based on the compound’s properties and uses.
I hope this general approach helps you in your study of “2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine”. If you have access to more specific information or resources, you could apply this approach to gain a comprehensive understanding of the compound.
Propriétés
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-9-11-18(12-10-15)20-23-21(29(25,26)19-7-5-4-6-8-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLSCQOWXHCPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)
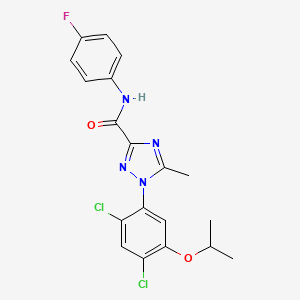
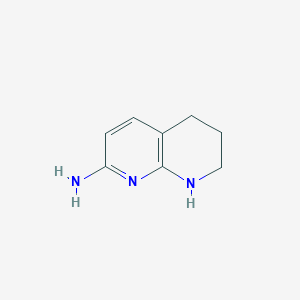
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
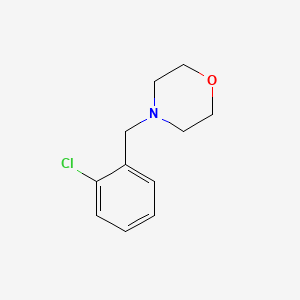
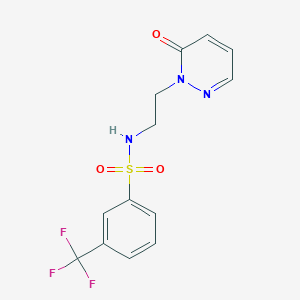
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

